molecular formula C20H24ClNO2 B10826777 Dibenz(cd,f)indole-9,10-diol, 5-ethyl-4,5,5a,6-tetrahydro-4-propyl-, hydrochloride, (4S-trans)- CAS No. 82188-33-8

Dibenz(cd,f)indole-9,10-diol, 5-ethyl-4,5,5a,6-tetrahydro-4-propyl-, hydrochloride, (4S-trans)-

Cat. No.: B10826777
CAS No.: 82188-33-8
M. Wt: 345.9 g/mol
InChI Key: GEWBTAUZIRYZCI-IDVLALEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI-201678 involves several key steps:

Industrial Production Methods

Industrial production methods for CI-201678 are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

CI-201678 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

CI-201678 exerts its effects primarily through its interaction with dopamine receptors. By acting as a dopamine receptor agonist, it enhances dopaminergic signaling in the brain, which is beneficial in treating conditions like Parkinson’s disease. The compound also influences other molecular targets and pathways involved in neurotransmission and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CI-201678 is unique due to its specific structural modifications, which enhance its efficacy and selectivity as a dopamine receptor agonist. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

82188-33-8

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

(9R,11S)-10-ethyl-11-propyl-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,12,14-hexaene-3,4-diol;hydrochloride

InChI

InChI=1S/C20H23NO2.ClH/c1-3-6-15-13-7-5-8-14-18-12(9-10-17(22)20(18)23)11-16(19(13)14)21(15)4-2;/h5,7-10,15-16,22-23H,3-4,6,11H2,1-2H3;1H/t15-,16+;/m0./s1

InChI Key

GEWBTAUZIRYZCI-IDVLALEDSA-N

Isomeric SMILES

CCC[C@H]1C2=CC=CC3=C2[C@H](N1CC)CC4=C3C(=C(C=C4)O)O.Cl

Canonical SMILES

CCCC1C2=CC=CC3=C2C(N1CC)CC4=C3C(=C(C=C4)O)O.Cl

Origin of Product

United States

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